molecular formula C16H20FNO4S B5490213 4-(2-fluoro-5-methylphenoxy)-1-[(methylthio)acetyl]piperidine-4-carboxylic acid

4-(2-fluoro-5-methylphenoxy)-1-[(methylthio)acetyl]piperidine-4-carboxylic acid

Cat. No. B5490213
M. Wt: 341.4 g/mol
InChI Key: FVGJTPACILEDAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-fluoro-5-methylphenoxy)-1-[(methylthio)acetyl]piperidine-4-carboxylic acid, also known as MP-10, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-(2-fluoro-5-methylphenoxy)-1-[(methylthio)acetyl]piperidine-4-carboxylic acid involves the inhibition of various signaling pathways, including PI3K/Akt, NF-κB, and MAPK pathways. 4-(2-fluoro-5-methylphenoxy)-1-[(methylthio)acetyl]piperidine-4-carboxylic acid also induces the activation of caspases, leading to apoptosis in cancer cells. In addition, 4-(2-fluoro-5-methylphenoxy)-1-[(methylthio)acetyl]piperidine-4-carboxylic acid has been shown to modulate the expression of various genes involved in inflammation and neuroprotection.
Biochemical and physiological effects:
4-(2-fluoro-5-methylphenoxy)-1-[(methylthio)acetyl]piperidine-4-carboxylic acid has been shown to have various biochemical and physiological effects, including reducing the production of pro-inflammatory cytokines, inducing apoptosis in cancer cells, and improving cognitive function in neurological disorders. 4-(2-fluoro-5-methylphenoxy)-1-[(methylthio)acetyl]piperidine-4-carboxylic acid has also been shown to inhibit angiogenesis, which is important for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-(2-fluoro-5-methylphenoxy)-1-[(methylthio)acetyl]piperidine-4-carboxylic acid in lab experiments is its specificity towards certain signaling pathways, which allows for targeted inhibition. 4-(2-fluoro-5-methylphenoxy)-1-[(methylthio)acetyl]piperidine-4-carboxylic acid is also relatively easy to synthesize and purify. However, one of the limitations of 4-(2-fluoro-5-methylphenoxy)-1-[(methylthio)acetyl]piperidine-4-carboxylic acid is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.

Future Directions

For 4-(2-fluoro-5-methylphenoxy)-1-[(methylthio)acetyl]piperidine-4-carboxylic acid research include further investigation into its therapeutic potential in various diseases, including cancer, inflammation, and neurological disorders. Additionally, research can focus on improving the solubility and bioavailability of 4-(2-fluoro-5-methylphenoxy)-1-[(methylthio)acetyl]piperidine-4-carboxylic acid for more effective use in lab experiments and potential clinical applications. Finally, studies can explore the potential combination of 4-(2-fluoro-5-methylphenoxy)-1-[(methylthio)acetyl]piperidine-4-carboxylic acid with other drugs or therapies for synergistic effects.

Synthesis Methods

The synthesis of 4-(2-fluoro-5-methylphenoxy)-1-[(methylthio)acetyl]piperidine-4-carboxylic acid involves the reaction of 2-fluoro-5-methylphenol with methylthioacetic acid followed by the reaction with piperidine-4-carboxylic acid. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.

Scientific Research Applications

4-(2-fluoro-5-methylphenoxy)-1-[(methylthio)acetyl]piperidine-4-carboxylic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 4-(2-fluoro-5-methylphenoxy)-1-[(methylthio)acetyl]piperidine-4-carboxylic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation research has demonstrated that 4-(2-fluoro-5-methylphenoxy)-1-[(methylthio)acetyl]piperidine-4-carboxylic acid can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. In neurological disorders research, 4-(2-fluoro-5-methylphenoxy)-1-[(methylthio)acetyl]piperidine-4-carboxylic acid has been shown to have neuroprotective effects and improve cognitive function.

properties

IUPAC Name

4-(2-fluoro-5-methylphenoxy)-1-(2-methylsulfanylacetyl)piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FNO4S/c1-11-3-4-12(17)13(9-11)22-16(15(20)21)5-7-18(8-6-16)14(19)10-23-2/h3-4,9H,5-8,10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVGJTPACILEDAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)OC2(CCN(CC2)C(=O)CSC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Fluoro-5-methylphenoxy)-1-[(methylthio)acetyl]piperidine-4-carboxylic acid

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